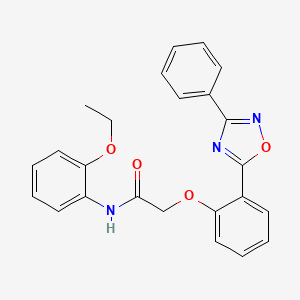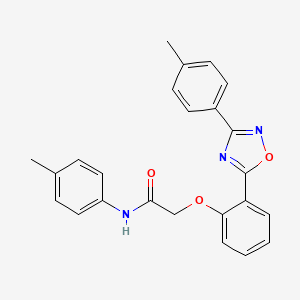
2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as BDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a selective inhibitor of the enzyme protein kinase CK2, which plays a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide selectively inhibits the enzyme protein kinase CK2 by binding to its ATP-binding site. This inhibition leads to the disruption of CK2-mediated signaling pathways, which are involved in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative diseases, 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to reduce neuroinflammation and oxidative stress, which are key factors in the progression of these diseases. In infectious diseases, 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its high selectivity for CK2, which allows for the specific targeting of this enzyme without affecting other cellular processes. However, one of the limitations of 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One area of research is the development of more effective and efficient synthesis methods for 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. Another area of research is the identification of new targets for 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, which could lead to the development of new therapies for various diseases. Additionally, the development of 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide derivatives with improved solubility and bioavailability could enhance its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2-bromo-N-(2,5-dimethylphenyl)benzamide with 2-hydroxy-3-(chloromethyl)quinoline in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide.
Aplicaciones Científicas De Investigación
2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has shown promising results as a potential chemotherapeutic agent due to its ability to selectively inhibit CK2, which is overexpressed in many cancer cells. 2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as infectious diseases such as HIV and hepatitis C.
Propiedades
IUPAC Name |
2-bromo-N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-11-12-17(2)23(13-16)28(25(30)20-8-4-5-9-21(20)26)15-19-14-18-7-3-6-10-22(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWVZXBCMMOVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)



![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)



![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)